molecular formula C16H20N2O4S B11521006 N-(2-Furylmethyl)-5-[(phenylsulfonyl)amino]pentanamide

N-(2-Furylmethyl)-5-[(phenylsulfonyl)amino]pentanamide

Cat. No.: B11521006
M. Wt: 336.4 g/mol
InChI Key: MWJOGPBHSWWVNB-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-5-[(phenylsulfonyl)amino]pentanamide is a complex organic compound characterized by the presence of a furan ring, a phenylsulfonyl group, and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Furylmethyl)-5-[(phenylsulfonyl)amino]pentanamide typically involves the reaction of 2-furylmethylamine with a suitable pentanoyl chloride derivative in the presence of a base. The phenylsulfonyl group is introduced through a sulfonylation reaction using phenylsulfonyl chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can enhance the efficiency and consistency of the synthesis process, ensuring high-quality output suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-Furylmethyl)-5-[(phenylsulfonyl)amino]pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Furylmethyl)-5-[(phenylsulfonyl)amino]pentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Furylmethyl)-5-[(phenylsulfonyl)amino]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group is known to enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The furan ring may also contribute to the compound’s reactivity and stability, facilitating its interaction with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Furylmethyl)-5-[(phenylsulfonyl)amino]pentanamide stands out due to its unique combination of a furan ring and a phenylsulfonyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .

Properties

Molecular Formula

C16H20N2O4S

Molecular Weight

336.4 g/mol

IUPAC Name

5-(benzenesulfonamido)-N-(furan-2-ylmethyl)pentanamide

InChI

InChI=1S/C16H20N2O4S/c19-16(17-13-14-7-6-12-22-14)10-4-5-11-18-23(20,21)15-8-2-1-3-9-15/h1-3,6-9,12,18H,4-5,10-11,13H2,(H,17,19)

InChI Key

MWJOGPBHSWWVNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCCCC(=O)NCC2=CC=CO2

Origin of Product

United States

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